![molecular formula C15H12ClN3S B2453244 4-[(3-氯苄基)氨基]喹唑啉-2(1H)-硫酮 CAS No. 440334-22-5](/img/structure/B2453244.png)

4-[(3-氯苄基)氨基]喹唑啉-2(1H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

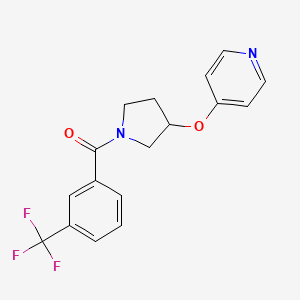

“4-[(3-Chlorobenzyl)amino]quinazoline-2(1H)-thione” is a chemical compound with the molecular formula C15H12ClN3S . It belongs to the class of quinazolines, which are nitrogen-containing heterocyclic compounds .

Synthesis Analysis

Quinazolines can be synthesized from their precursor 3-phenyl-quinazoline-2,4(1H,3H)-dithione . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals, providing new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis

Quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .科学研究应用

Antimalarial Activity

The 4(3H)-quinazolinone scaffold exhibits promising antimalarial properties. Researchers have investigated its ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. By targeting essential enzymes or pathways within the parasite, this compound could contribute to the development of novel antimalarial drugs .

Antitumor Effects

Studies have explored the potential of 4(3H)-quinazolinones as antitumor agents. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Researchers investigate their mechanisms of action, including inhibition of specific kinases or signaling pathways involved in tumor progression .

Anticonvulsant Properties

The quinazoline scaffold has been evaluated for its anticonvulsant activity. Researchers study its effects on neuronal excitability and seizure control. Understanding the interactions between this compound and ion channels or neurotransmitter systems may lead to improved antiepileptic drugs .

Fungicidal Activity

4(3H)-quinazolinones have shown fungicidal potential against various fungal pathogens. Investigations focus on their impact on fungal cell membranes, enzymes, or metabolic pathways. These compounds could contribute to antifungal therapies .

Antimicrobial Applications

The antimicrobial properties of 4(3H)-quinazolinones extend beyond fungi. Researchers explore their effectiveness against bacteria and other microorganisms. By targeting specific cellular components, these compounds may serve as novel antibiotics or disinfectants .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Some 4(3H)-quinazolinones exhibit anti-inflammatory activity by modulating immune responses or inhibiting pro-inflammatory mediators. These compounds could be valuable in managing inflammatory conditions .

作用机制

未来方向

Quinazoline derivatives have attracted significant interest due to their wide range of biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione” and similar compounds may have potential for future research and drug development.

属性

IUPAC Name |

4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-11-5-3-4-10(8-11)9-17-14-12-6-1-2-7-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVZNFRYSGLKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2453162.png)

![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)

![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)

![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)